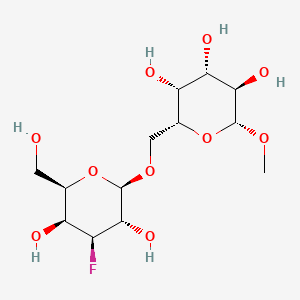![molecular formula C10H10N2S B13407256 [4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
[4-(1,3-Thiazol-4-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-Thiazol-4-yl)phenyl]methanamine: is a chemical compound that features a thiazole ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Thiazol-4-yl)phenyl]methanamine typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group One common method involves the cyclization of appropriate precursors to form the thiazole ring, followed by a coupling reaction with a phenyl derivative
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,3-Thiazol-4-yl)phenyl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can introduce a wide range of functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
Chemistry: In chemistry, [4-(1,3-Thiazol-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infections, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(1,3-Thiazol-4-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine: This compound features a methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity.
1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: This compound contains a triazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Uniqueness: The uniqueness of [4-(1,3-Thiazol-4-yl)phenyl]methanamine lies in its specific combination of a thiazole ring, phenyl group, and methanamine group. This structure provides a versatile platform for chemical modifications and the exploration of various applications in research and industry.
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
[4-(1,3-thiazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2S/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5,11H2 |
InChI Key |
JFFMPDCZWRWQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


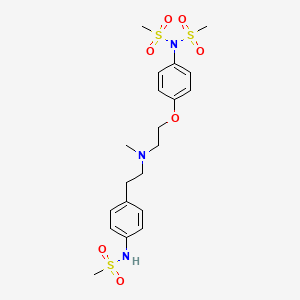
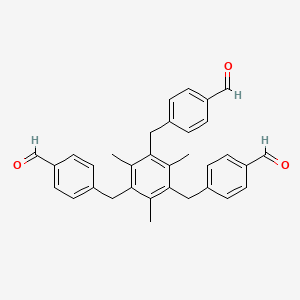
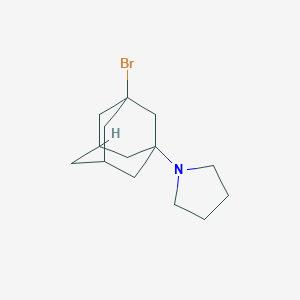
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
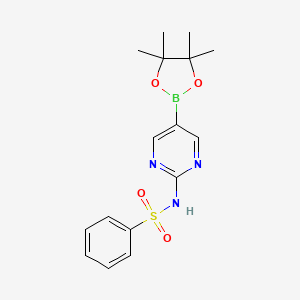


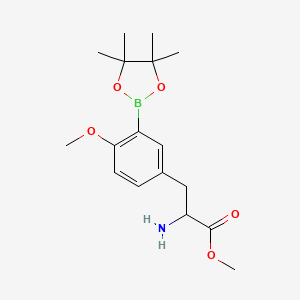
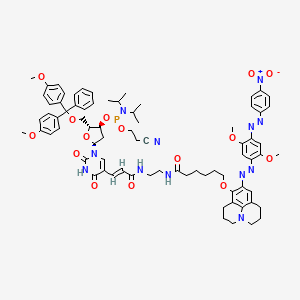
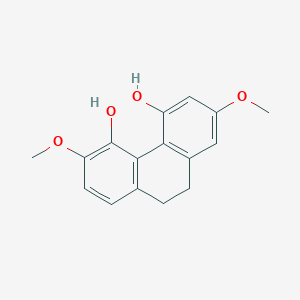

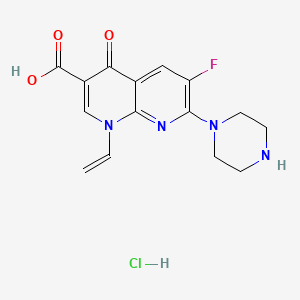
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
